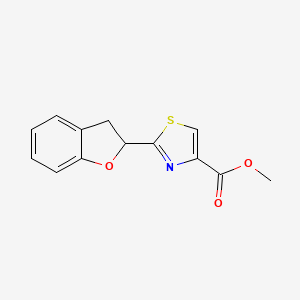
4-Methoxy-2,6-dimethylphenyl Isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2,6-dimethylphenyl Isothiocyanate is an organic compound with the molecular formula C10H11NOS. It is a derivative of phenyl isothiocyanate, characterized by the presence of methoxy and dimethyl groups on the aromatic ring. This compound is known for its applications in various fields, including synthetic chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methoxy-2,6-dimethylphenyl Isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 4-methoxy-2,6-dimethylphenylamine with thiophosgene (CSCl2) under controlled conditions. The reaction typically proceeds as follows:
- Dissolve 4-methoxy-2,6-dimethylphenylamine in an appropriate solvent, such as dichloromethane.
- Add thiophosgene dropwise to the solution while maintaining the temperature at around 0°C.
- Stir the reaction mixture for several hours, allowing the formation of the isothiocyanate compound.
- Purify the product through column chromatography or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods often incorporate advanced purification techniques, such as distillation and crystallization, to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-2,6-dimethylphenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles, such as amines and alcohols, to form thiourea and thiocarbamate derivatives.
Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the isothiocyanate group can lead to the formation of amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in solvents like dichloromethane or ethanol at room temperature.
Oxidation: Hydrogen peroxide or other peroxides are used as oxidizing agents. The reactions are often conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed. The reactions are performed in solvents such as tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Thiourea and thiocarbamate derivatives.
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2,6-dimethylphenyl Isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibition and protein labeling. It is also used in the development of fluorescent probes for biological imaging.
Medicine: Research has shown potential anticancer and antimicrobial properties. It is investigated for its ability to inhibit the growth of cancer cells and pathogenic microorganisms.
Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Methoxy-2,6-dimethylphenyl Isothiocyanate involves its interaction with biological molecules, such as proteins and enzymes. The isothiocyanate group can form covalent bonds with nucleophilic residues, such as cysteine and lysine, in proteins. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. The compound’s ability to induce oxidative stress and apoptosis in cancer cells is also a key aspect of its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl Isothiocyanate: Lacks the methoxy and dimethyl groups, making it less specific in its interactions.
4-Methoxyphenyl Isothiocyanate: Similar structure but lacks the dimethyl groups, leading to different reactivity and biological activity.
2,6-Dimethylphenyl Isothiocyanate: Lacks the methoxy group, affecting its solubility and reactivity.
Uniqueness
4-Methoxy-2,6-dimethylphenyl Isothiocyanate is unique due to the presence of both methoxy and dimethyl groups on the aromatic ring. These functional groups enhance its reactivity and specificity in chemical and biological applications. The compound’s unique structure allows for targeted interactions with biological molecules, making it a valuable tool in scientific research.
Eigenschaften
Molekularformel |
C10H11NOS |
|---|---|
Molekulargewicht |
193.27 g/mol |
IUPAC-Name |
2-isothiocyanato-5-methoxy-1,3-dimethylbenzene |
InChI |
InChI=1S/C10H11NOS/c1-7-4-9(12-3)5-8(2)10(7)11-6-13/h4-5H,1-3H3 |
InChI-Schlüssel |
VPGNLHGWQREYTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1N=C=S)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidine-3-carboxylic Acid](/img/structure/B13681129.png)

![2-(1,4-Dioxaspiro[4.4]nonan-6-yl)isoindoline-1,3-dione](/img/structure/B13681131.png)


![8-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13681149.png)


![2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine](/img/structure/B13681169.png)



![5-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681187.png)

